molecular formula C9H8N2O2 B1512989 4-Amino-1H-indole-2-carboxylic acid CAS No. 933721-48-3

4-Amino-1H-indole-2-carboxylic acid

Cat. No. B1512989
M. Wt: 176.17 g/mol
InChI Key: DSFRMPSXOZOMCJ-UHFFFAOYSA-N
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Description

Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and are used in the synthesis of various organic compounds . Indole derivatives are important in medicinal chemistry due to their physiological activity, which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, and more .


Synthesis Analysis

New sulfonamide-based indole derivatives have been synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole .


Chemical Reactions Analysis

Indole derivatives have been synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole .


Physical And Chemical Properties Analysis

Indoles are colorless, nonvolatile, crystalline solids, melting and decomposing at temperatures above 200°C . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .

Scientific Research Applications

Chemical and Physicochemical Studies

4-Amino-1H-indole-2-carboxylic acid (hereafter referred to by its structure, avoiding abbreviations not widely recognized) plays a significant role in chemical and physicochemical studies, particularly in the context of peptides and peptide synthesis. Its application is highlighted in the study of the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), which showcases its utility in analyzing peptide backbone dynamics and secondary structure through various physical techniques such as EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR. This research underscores the value of such amino acids in understanding peptide-protein and peptide-nucleic acid interactions, offering insights into their orientation in membranes and interaction with ligands and fragments of GPCR, host defense peptides, phospholamban, and β-amyloid (Schreier et al., 2012).

Synthetic Methodologies

The synthetic versatility of indole derivatives, including 4-Amino-1H-indole-2-carboxylic acid, is further explored through the review of indole synthesis methods. This encompasses a broad classification of routes for indole synthesis, reflecting the compound's pivotal role in organic synthesis due to its structural complexity and biological significance. The synthesis of indoles, including methods involving 4-Amino-1H-indole-2-carboxylic acid, is crucial for developing pharmaceuticals and natural products, demonstrating the compound's foundational role in medicinal chemistry (Taber & Tirunahari, 2011).

Biocatalysis and Bioengineering

The compound's relevance extends into biocatalysis and bioengineering, illustrated by studies on the inhibition mechanisms of carboxylic acids, including 4-Amino-1H-indole-2-carboxylic acid, on microbial and enzymatic systems. Understanding the inhibitory effects of such acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae is vital for optimizing the fermentative production of biorenewables and for industrial bioprocesses, highlighting the dual role of these compounds as both feedstocks and regulatory molecules in microbial metabolism (Jarboe et al., 2013).

Environmental Impact and Toxicology

The environmental impact and toxicological studies of carboxylic acids, including 4-Amino-1H-indole-2-carboxylic acid, are crucial for assessing their safety and ecological effects. Research in this area provides valuable data for regulatory assessments and safety evaluations, contributing to our understanding of the potential risks associated with the use and disposal of these compounds (Zuanazzi et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Indole derivatives possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Recent studies on indole and its derivatives, including related metabolism, the influence of diets and intestinal commensal bacteria, and the targets and mechanisms in pathological conditions, especially progress in therapeutic strategies, have been highlighted .

properties

IUPAC Name

4-amino-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFRMPSXOZOMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856666
Record name 4-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1H-indole-2-carboxylic acid

CAS RN

933721-48-3
Record name 4-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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